(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Catalog No.
S890241
CAS No.
1198791-58-0
M.F
C21H19NO4
M. Wt
349,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1198791-58-0

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid

Molecular Formula

C21H19NO4

Molecular Weight

349,38 g/mole

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1

InChI Key

ZXOKSWZUJXKQCQ-NRFANRHFSA-N

SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

1198791-58-0;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoicacid;SCHEMBL3434935;(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoicacid;MolPort-021-802-692;ZINC36914700;AKOS025146600;(S)-N-Fmoc-2-(2'-propynyl)alanine;AK162461

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound belonging to the class of amino acids. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound possesses a unique alkyne functional group due to the presence of the 2-methylpent-4-ynoic acid moiety, contributing to its reactivity and potential biological applications. The stereochemistry indicated by the (S) configuration suggests that it has specific spatial arrangements that can influence its biological activity and interactions.

Typical of amino acids and alkyne derivatives, including:

  • Nucleophilic Substitution Reactions: The alkyne can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds.
  • Coupling Reactions: The Fmoc group can be removed under basic conditions, allowing for further peptide coupling reactions.
  • Cycloaddition Reactions: The presence of the alkyne allows for cycloaddition reactions, such as those involving azides, which are important in click chemistry.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

Biological activity refers to the effects that a compound has on living organisms. In pharmacology, this compound may exhibit:

  • Antimicrobial Activity: Compounds with similar structures have shown potential against various bacterial strains.
  • Anticancer Properties: The ability to inhibit specific enzymes or pathways involved in cancer cell proliferation could be explored.
  • Enzyme Inhibition: Similar compounds often act as inhibitors for certain enzymes, which could be relevant for therapeutic applications.

The biological activity is typically assessed through bioassays that measure the compound's efficacy and toxicity at varying concentrations.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid generally involves several steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group to prevent unwanted reactions during synthesis.
  • Alkyne Formation: The alkyne moiety is introduced through a series of reactions that may include alkylation or dehydrohalogenation processes.
  • Deprotection: Once the desired structure is achieved, the Fmoc group can be removed using a base like piperidine, allowing access to the free amino group.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has potential applications in:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its protective group.
  • Drug Development: Investigated for its potential therapeutic properties against diseases like cancer and bacterial infections.
  • Material Science: Explored for use in developing novel materials with specific mechanical or chemical properties.

Interaction studies focus on how this compound interacts with biological targets, such as proteins or enzymes. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at a molecular level, potentially leading to insights into its therapeutic mechanisms.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid. These include:

Compound NameStructure FeaturesUnique Characteristics
Fmoc-LysineAmino acid with Fmoc protectionCommonly used in peptide synthesis
Propargyl GlycineAlkyne-containing amino acidPotential for click chemistry applications
Acetylene DerivativesVarious substitutions on alkyneDiverse reactivity patterns

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid lies in its specific stereochemistry and combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Its fluorenylmethoxycarbonyl protecting group also makes it particularly valuable in synthetic applications where stability and reactivity need to be carefully managed.

XLogP3

3.5

Dates

Modify: 2023-08-15

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